d-Alaninol is a precursor to d-alanine, which is a crucial component of the peptidoglycan layer in the cell walls of many bacteria. Researchers study the enzymes involved in d-alaninol metabolism to understand bacterial cell wall synthesis and identify potential targets for antibiotic development. [Source: National Institutes of Health, ]
d-Alaninol is the most abundant d-amino acid in the ocean. Scientists are investigating the role of d-alaninol in the marine dissolved organic nitrogen (DON) pool. They are also exploring the use of d-alanine aminotransferase enzymes from marine bacteria to understand how d-alaninol is recycled and utilized in the ocean. [Source: National Institutes of Health, ]
d-Alaninol, also known as (R)-(-)-2-Amino-1-propanol, is a chiral molecule with an R-configuration at the second carbon atom. It is an enantiomer of L-alaninol, which differs in its spatial arrangement []. d-Alaninol has received attention in scientific research due to its potential applications in various fields, though its specific biological role remains under investigation [].
d-Alaninol possesses a three-carbon chain with a hydroxyl group (OH) attached to the first carbon, an amino group (NH2) bonded to the second carbon (with R-configuration), and a methyl group (CH3) on the third carbon []. This structure combines features of an alcohol (due to the OH group) and an amine (due to the NH2 group). The chirality, determined by the R-configuration at the second carbon, creates a non-superimposable mirror image of L-alaninol, potentially leading to different biological properties [].
Synthesis of d-Alaninol can be achieved through various methods, though specific details are often proprietary information. Some potential methods include:
Corrosive